Product packaging for Diethyl (1-pyrrolidinemethylene)malonate(Cat. No.:CAS No. 55133-78-3)

Diethyl (1-pyrrolidinemethylene)malonate

Cat. No.: B10817207
CAS No.: 55133-78-3
M. Wt: 241.28 g/mol
InChI Key: NSEAIZBXBUHBIT-UHFFFAOYSA-N
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Description

Contextualization within Malonate and Enamine Chemistry

To understand the function of Diethyl (1-pyrrolidinemethylene)malonate, one must first consider its constituent chemical classes: malonate esters and enamines.

Malonate Esters , such as diethyl malonate, are derivatives of malonic acid. wikipedia.orgnih.gov A key feature is the methylene (B1212753) (-CH₂-) group positioned between two electron-withdrawing carbonyl groups. wikipedia.org This arrangement significantly increases the acidity of the methylene protons (pKa ≈ 13 for diethyl malonate), making them readily removable by a moderately strong base to form a stabilized carbanion, or enolate. amazonaws.com This enolate is a powerful nucleophile used extensively in organic synthesis, most notably in the malonic ester synthesis, for forming new carbon-carbon bonds via alkylation. pearson.comorganicreactions.org

Enamines are unsaturated compounds formed from the reaction of an aldehyde or a ketone with a secondary amine, such as pyrrolidine (B122466). researchgate.net They are considered nitrogen analogs of enols. researchgate.net The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, rendering the α-carbon electron-rich and, therefore, nucleophilic. researchgate.net This electronic property makes enamines effective enolate equivalents that are generally neutral, easier to prepare, and can avoid overreaction issues sometimes seen with enolates.

This compound emerges at the intersection of these two concepts. It is not formed from a simple aldehyde or ketone but through a Knoevenagel-type condensation. This reaction involves an active methylene compound (diethyl malonate) reacting with an amine (pyrrolidine), typically catalyzed by a mild base. pearson.comsigmaaldrich.com The resulting molecule is a highly functionalized enamine where the double bond is conjugated with two ester groups, creating a unique electronic and reactive profile.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its capacity as a multifunctional synthetic intermediate. The enamine functionality allows the α-carbon to act as a potent nucleophile, engaging in a variety of crucial C-C bond-forming reactions.

Key reactions include:

Michael Additions: Enamines are excellent nucleophiles for conjugate additions to α,β-unsaturated carbonyl compounds. researchgate.net This reaction, often referred to as the Stork enamine reaction, is a powerful method for forming 1,5-dicarbonyl compounds.

Alkylation and Acylation: The nucleophilic carbon can be alkylated with alkyl halides or acylated with acid chlorides, providing a direct route to introduce new carbon chains or carbonyl functionalities.

The malonate portion of the molecule provides further synthetic options. Following a reaction at the enamine's α-carbon, the ester groups can be hydrolyzed to form a substituted malonic acid. This intermediate can then be easily decarboxylated (lose CO₂) upon heating to yield a substituted carboxylic acid. amazonaws.com This entire sequence allows the diethyl malonate framework to act as a synthetic equivalent for a nucleophilic -CH₂COOH synthon. pearson.com

This dual reactivity makes this compound a highly valuable and adaptable tool for building complex molecules from simple precursors.

Historical Development of Related Building Blocks

The synthetic strategies that underpin the utility of this compound are rooted in classic organic reactions. The malonic ester synthesis is a long-established method for preparing carboxylic acids. pearson.com Similarly, the Knoevenagel condensation , first reported in the late 19th century, describes the reaction between active methylene compounds and carbonyls, a process fundamental to the formation of this reagent. researchgate.net

The full potential of the enamine component was largely unlocked in the 1950s and 1960s through the seminal work of Gilbert Stork. The Stork enamine synthesis established enamines as practical and controllable nucleophiles for alkylation, acylation, and conjugate addition reactions. This development provided a milder and often more selective alternative to traditional enolate chemistry, revolutionizing the way chemists approached the synthesis of substituted carbonyl compounds. The creation and use of specialized reagents like this compound are a direct legacy of these foundational discoveries.

Properties of Precursor Compounds

The physical and chemical characteristics of this compound are derived from its precursors, diethyl malonate and pyrrolidine.

PropertyDiethyl MalonatePyrrolidine
IUPAC Name Diethyl propanedioate wikipedia.orgPyrrolidine
CAS Number 105-53-3 wikipedia.orgmerckmillipore.comnist.govnih.gov123-75-1
Formula C₇H₁₂O₄ wikipedia.orgnih.govC₄H₉N
Molar Mass 160.17 g/mol wikipedia.orgmerckmillipore.com71.12 g/mol
Appearance Colorless liquid wikipedia.orgsigmaaldrich.comColorless liquid
Odor Apple-like wikipedia.orgAmmoniacal, fishy
Boiling Point 199 °C wikipedia.org87 °C
Melting Point -50 °C wikipedia.org-63 °C
Density 1.055 g/mL at 25 °C0.866 g/mL
Solubility Negligible in water wikipedia.orgMiscible with water

Table 1: Selected physical properties of the precursor compounds used in the synthesis of this compound.

Reactivity Profile

This compound is a reactive intermediate designed for specific synthetic transformations rather than for isolation and storage. Its reactivity is dominated by the nucleophilic character of the carbon atom alpha to the ester groups, conferred by the enamine structure.

Reaction TypeElectrophileProduct Type
Michael Addition α,β-Unsaturated Ketones/Aldehydes1,5-Dicarbonyl Compounds
Alkylation Alkyl Halides (e.g., Isobutyl Bromide) organicreactions.orgSubstituted Malonic Ester
Acylation Acid Chloridesβ-Keto Malonic Ester

Table 2: Summary of the primary synthetic reactions involving this compound as a nucleophile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO4 B10817207 Diethyl (1-pyrrolidinemethylene)malonate CAS No. 55133-78-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55133-78-3

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

diethyl 2-(pyrrolidin-1-ylmethylidene)propanedioate

InChI

InChI=1S/C12H19NO4/c1-3-16-11(14)10(12(15)17-4-2)9-13-7-5-6-8-13/h9H,3-8H2,1-2H3

InChI Key

NSEAIZBXBUHBIT-UHFFFAOYSA-N

impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.

Canonical SMILES

CCOC(=O)C(=CN1CCCC1)C(=O)OCC

boiling_point

200 °C
199.00 to 200.00 °C. @ 760.00 mm Hg
199 °C

Color/Form

Colorless liquid
Clear, colorless liquid

density

1.0551 g/cu cm at 20 °C
Density (at 20 °C): 1.06 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
1.053-1.056

flash_point

200 °F (93 °C) (open cup)
85 °C c.c.

melting_point

-50 °C

physical_description

Liquid, Other Solid;  Liquid
Colorless liquid with a sweet ester odor;  [Hawley]
Liquid
COLOURLESS LIQUID.
colourless liquid with slightly fruity odou

solubility

In water, 20 g/L at 20 °C
Miscible with ethanol, ether;  very soluble in acetone, benzene
Soluble in chloroform
Soluble in fixed oils, propylene glycol;  insoluble in glycerin, mineral oil at 200 °C
23.2 mg/mL at 37 °C
Solubility in water, g/l at 20 °C: 20 (moderate)
soluble in most fixed oils and propylene glycol;  slightly soluble in alcohol and water;  insoluble in glycine and mineral oil
1 mL in 1.5 mL 60% alcohol (in ethanol)

vapor_density

5.52 (Air = 1)
Relative vapor density (air = 1): 5.52

vapor_pressure

0.26 [mmHg]
0.19 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 36

Origin of Product

United States

Advanced Synthetic Methodologies for Diethyl 1 Pyrrolidinemethylene Malonate

Condensation-Based Syntheses

The cornerstone of diethyl (1-pyrrolidinemethylene)malonate synthesis lies in the condensation of an active methylene (B1212753) compound, diethyl malonate, with a suitable electrophile generated from pyrrolidine (B122466) and a carbonyl source, typically formaldehyde (B43269). This transformation is a classic example of a Mannich-type reaction, which is mechanistically related to the Knoevenagel condensation.

Knoevenagel Condensation Derivatives in Synthesis

While a traditional Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, the synthesis of this compound employs a derivative of this principle. In this case, the electrophile is not a simple aldehyde but an iminium ion, specifically the N-methylenepyrrolidinium ion. This ion is formed in situ from the reaction of pyrrolidine and formaldehyde.

The mechanism begins with the formation of the iminium ion, which is a potent electrophile. Subsequently, the active methylene group of diethyl malonate is deprotonated by a base (often the pyrrolidine reactant itself) to form a nucleophilic enolate. This enolate then attacks the iminium ion, leading to the formation of the final product after proton transfer. This three-component reaction is highly efficient for creating the C-C bond at the methylene bridge.

Optimized Reaction Conditions and Catalytic Systems

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions and the catalytic system employed. The reaction is typically carried out in a one-pot fashion, combining diethyl malonate, pyrrolidine, and an aqueous solution of formaldehyde.

Various catalytic systems have been explored to enhance the yield and reaction rate. While the reaction can proceed without an external catalyst, with pyrrolidine acting as both a reactant and a base, acid or base catalysis is often employed. Lewis acids, such as iron(III) triflate, have been shown to be effective catalysts for the synthesis of related β-enamino ketones and esters under solvent-free conditions, suggesting their potential applicability. researchgate.net For instance, the use of a catalytic amount of a Lewis acid can activate the formaldehyde, facilitating the formation of the iminium ion.

Bifunctional catalysts, which possess both acidic and basic sites, have also been investigated for similar Mannich reactions. Cinchona alkaloids and their derivatives, for example, can act as effective bifunctional catalysts, promoting the reaction through a cooperative mechanism. wikipedia.org The optimization of reaction parameters such as temperature, solvent, and stoichiometry of the reactants is crucial for maximizing the yield and minimizing side products. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. arabjchem.orgresearchgate.net

Table 1: Representative Catalytic Systems for Enaminone Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Fe(OTf)₃ (1 mol%)Acetylacetone, AnilineSolvent-free706 min93 researchgate.net
Cu(OTf)₂/Picolinic acidDiethyl malonate, Aryl halideToluene (MW)9030 minup to 91 arabjchem.orgresearchgate.net
None (MW-assisted)2-Formylbenzoic acid, Butylamine, Diethyl phosphiteEthanol (MW)6010 min85 (Conversion) mdpi.com

Solvent-Free and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemistry, solvent-free and green approaches for the synthesis of this compound and related enaminones have been developed. Performing the reaction under solvent-free conditions offers numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures.

Several studies have demonstrated the feasibility of synthesizing β-enamino ketones and esters without a solvent, sometimes with gentle heating or microwave irradiation to facilitate the reaction. researchgate.netscienceopen.com Iron(III) triflate has proven to be a recyclable and efficient catalyst for the solvent-free synthesis of a variety of β-enamino ketones and esters, with high yields and short reaction times. researchgate.net Another green approach involves the use of water as a solvent, which is environmentally benign and can sometimes promote the reaction due to hydrophobic effects. Microwave-assisted organic synthesis, often under solvent-free conditions, represents a significant advancement in green chemistry, allowing for rapid and efficient synthesis with minimal energy consumption. mdpi.comnih.gov

Alternative and Novel Synthetic Pathways

Beyond the traditional one-pot condensation, researchers have explored alternative and novel synthetic routes to this compound and its derivatives, focusing on multicomponent reactions and chemo- and regioselective preparations.

Exploration of Multicomponent Reactions (MCRs)

The standard synthesis of this compound is inherently a three-component Mannich reaction. This multicomponent approach is highly atom-economical and efficient, as it combines three starting materials in a single step to form a complex product. The reaction of diethyl malonate, formaldehyde, and pyrrolidine exemplifies a convergent and straightforward route to the target molecule.

Further exploration into MCRs could involve variations of the components. For instance, replacing formaldehyde with other non-enolizable aldehydes could lead to a diverse range of structurally related enaminones. The development of novel catalysts for these MCRs, such as bifunctional organocatalysts, can also enhance the efficiency and even introduce stereoselectivity. wikipedia.org

Chemo- and Regioselective Preparations

The synthesis of this compound is generally a highly chemo- and regioselective process. The regioselectivity is dictated by the high acidity of the methylene protons of diethyl malonate, ensuring that the C-C bond formation occurs exclusively at this position.

Chemoselectivity is also high due to the specific reactivity of the components. The amine (pyrrolidine) preferentially reacts with the more electrophilic formaldehyde to form the iminium ion, which then selectively reacts with the enolate of diethyl malonate. Under optimized conditions, side reactions such as the self-condensation of formaldehyde or the addition of a second molecule of diethyl malonate are minimized. The choice of catalyst and reaction conditions plays a crucial role in controlling this selectivity. For example, using a mild base ensures that only the most acidic proton of diethyl malonate is removed, preventing undesired side reactions.

Asymmetric Synthesis of Chiral Analogues

The creation of chiral analogues of this compound necessitates the use of asymmetric synthesis, a field dedicated to the selective production of one enantiomer or diastereomer of a chiral molecule. This is predominantly achieved through the use of chiral catalysts or chiral auxiliaries that can influence the stereochemical outcome of a reaction.

Chiral Catalyst Development for Enantioselective Synthesis

The enantioselective synthesis of chiral molecules structurally related to this compound often relies on the conjugate addition of a malonate to an acceptor, where the stereochemistry is directed by a chiral catalyst. A prominent approach involves the use of organocatalysis, where small organic molecules act as the chiral inducers.

Pyrrolidine-based organocatalysts, derived from natural amino acids like proline, have proven to be highly effective in a variety of asymmetric transformations. nih.govnih.gov These catalysts can activate substrates through the formation of chiral enamines or iminium ions. For instance, the asymmetric Michael addition of malonates to enones, a reaction analogous to the formation of the target compound's backbone, has been successfully catalyzed by pyrrolidine derivatives.

One notable example is the use of 5-pyrrolidin-2-yltetrazole as an organocatalyst for the asymmetric addition of malonates to a range of enones, which has been shown to proceed with good to excellent enantioselectivities. nih.gov This highlights the potential of modified pyrrolidine scaffolds to effectively control the stereochemical environment of the reaction.

Furthermore, novel bifunctional catalysts that combine a chiral amine with another functional group capable of secondary interactions, such as a Lewis acid, have been developed. These enamine-metal Lewis acid bifunctional catalysts have been successfully applied to the asymmetric Michael addition of ketones to alkylidene malonates, achieving excellent stereoselectivity with enantiomeric excesses (ee) up to >99% and diastereomeric ratios (dr) greater than 99:1. scilit.com While the nucleophile in this case is a ketone, the principle of using a chiral catalyst to control the addition to an alkylidene malonate is directly relevant.

The development of chiral quaternary alkylammonium ionic liquids based on the pyrrolidine scaffold also represents a promising avenue for asymmetric Michael additions under solvent-free conditions. scilit.com

A summary of relevant chiral catalysts and their performance in asymmetric Michael additions that could be adapted for the synthesis of chiral this compound analogues is presented in the table below.

Catalyst TypeMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
Pyrrolidine-based diamineβ-NitrostyrenesCyclic ketones10Tolueneup to 81>99 nih.gov
Enamine-metal Lewis acidAlkylidene malonatesKetones10Not specifiedup to 99>99 scilit.com
5-Pyrrolidin-2-yltetrazoleEnonesMalonates20Not specified60-9575-96 nih.gov

Diastereoselective Control in Synthesis

When the target molecule contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. The synthesis of highly substituted pyrrolidines often involves cascade or multicomponent reactions where multiple stereocenters are formed in a single operation.

One effective strategy for achieving high diastereoselectivity is through catalyst-controlled multicomponent reactions. For example, a highly diastereoselective synthesis of substituted pyrrolidines has been developed through a TiCl4-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. This method allows for the construction of up to three contiguous asymmetric centers in a single step with high diastereomeric purity. mdpi.com

Another powerful approach is the use of organocatalysis in cascade reactions. The conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal, catalyzed by a chiral amine, can generate highly functionalized nitroaldehydes with high stereoselectivity. These intermediates can then be converted into highly enantioenriched pyrrolidines with two or three contiguous stereocenters through a subsequent intramolecular reductive amination or aza-Michael reaction. nih.gov

The diastereoselectivity of these reactions is often influenced by the steric and electronic properties of the catalyst and the substrates. The formation of specific transition states that minimize steric interactions and maximize favorable electronic interactions dictates the stereochemical outcome. For instance, in the organo-SOMO-catalyzed formal [3+2] cycloaddition of aldehydes and olefins to form pyrrolidines, the use of trans-β-methyl styrene (B11656) as the olefin led to a diastereomeric ratio of >20:1 in the formation of a pyrrolidine with three contiguous stereocenters. nih.gov

The table below summarizes key findings in the diastereoselective synthesis of substituted pyrrolidines, which are instructive for the development of methods for diastereomerically pure analogues of this compound.

Reaction TypeCatalyst/PromoterKey SubstratesDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Multicomponent CouplingTiCl4Phenyldihydrofuran, N-tosyl imino estersingle diastereomerNot applicable mdpi.com
Organocatalytic CascadeChiral amineAldehydes, β-nitroacrolein dimethyl acetalHighHigh nih.gov
Organo-SOMO CycloadditionChiral amineAldehydes, trans-β-methyl styrene>20:196% nih.gov

Chemical Reactivity and Mechanistic Insights of Diethyl 1 Pyrrolidinemethylene Malonate

Nucleophilic and Electrophilic Reactivity Profiles

The unique structural arrangement of diethyl (1-pyrrolidinemethylene)malonate results in a dual reactivity profile. The enamine part of the molecule is electron-rich and thus nucleophilic, while the carbon-carbon double bond, conjugated to the two ester groups, is electron-deficient and electrophilic.

Reactivity of the Enamino Moiety

The nitrogen atom of the pyrrolidine (B122466) ring donates its lone pair of electrons into the double bond, significantly increasing the electron density at the β-carbon (the carbon atom of the methylene (B1212753) bridge). This makes the β-carbon a soft nucleophilic center, readily participating in reactions with a variety of electrophiles. masterorganicchemistry.com This nucleophilic character is a hallmark of enamine chemistry. masterorganicchemistry.com

Reactions with alkyl halides are a classic example of enamine reactivity. masterorganicchemistry.com It is anticipated that this compound would react with electrophilic alkylating agents, such as methyl iodide, at the β-carbon to form a new carbon-carbon bond. The resulting iminium ion intermediate would then be hydrolyzed to yield a β-ketoester.

Furthermore, the nucleophilic β-carbon can attack other electrophilic carbon centers, such as those in aldehydes and acid chlorides. youtube.com For instance, reaction with an aldehyde would lead to an aldol-type addition product, while reaction with an acid chloride would result in acylation at the β-position.

Reactivity of the Activated Methylene Group

While the enamine moiety confers nucleophilicity to the β-carbon, the two ester groups on the malonate part of the molecule make the α-protons (the protons on the carbon of the original methylene group of diethyl malonate) acidic. wikipedia.orgucalgary.ca However, in this compound, this carbon is part of a double bond, and thus lacks these acidic protons.

The double bond itself, being conjugated to two carbonyl groups, is electron-deficient and therefore electrophilic. This makes it susceptible to attack by nucleophiles in a Michael-type or 1,4-conjugate addition. Strong nucleophiles can add to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Cycloaddition Reactions and Pericyclic Processes

The electron-rich nature of the enamine double bond and the potential for the formation of various intermediates make this compound a versatile substrate for cycloaddition reactions and other pericyclic processes. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. researchgate.net

[2+n] Cycloadditions

Enamines are well-known to participate in various cycloaddition reactions. researchgate.netacs.org this compound, as an electron-rich alkene, is expected to react readily with electron-deficient dienes in [4+2] cycloadditions (Diels-Alder reactions) and with various 1,3-dipoles in [3+2] cycloadditions.

For example, the reaction of a pyridine-substituted analogue, diethyl 2-(pyridin-2-ylmethylene)malonate, with benzyne (B1209423) has been reported to proceed via a [3+2] annulation to furnish pyrido[1,2-a]indole derivatives. It is anticipated that this compound would undergo similar cycloadditions with suitable reaction partners. The electron-rich pyrrole-substituted system may even exhibit enhanced reactivity and regioselectivity in such transformations.

Furthermore, reactions with other electron-deficient partners, such as nitroalkenes and azides, could lead to the formation of five-membered heterocyclic rings. researchgate.net The general reactivity of enamines in cycloadditions suggests a broad scope of potential transformations for this compound. researchgate.net

Reactant TypeCycloaddition TypeExpected Product Class
Electron-deficient diene[4+2]Substituted cyclohexenes
1,3-dipole (e.g., azide, nitrile oxide)[3+2]Five-membered heterocycles
Benzyne[3+2]Fused heterocyclic systems

Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, represent a highly efficient strategy in organic synthesis. wikipedia.orgyoutube.com The diverse reactivity of this compound makes it an ideal candidate for designing such sequences.

A potential tandem reaction could be initiated by the Michael addition of a nucleophile to the electrophilic double bond. The resulting enolate intermediate could then participate in an intramolecular cyclization or react with another electrophile present in the reaction mixture. For instance, a Pd-catalyzed coupling of malonate nucleophiles with alkenes bearing tethered aryl or alkenyl triflates has been shown to afford malonate-substituted cyclopentanes through a cascade process. nih.gov While this example involves the malonate anion itself, similar principles could be applied to the reactivity of the enamine system.

Rearrangement Chemistry

The rearrangement chemistry of this compound itself is not extensively documented in the literature. However, related malonate derivatives are known to undergo various rearrangements. For example, the malonic ester synthesis itself involves a decarboxylation step that can be considered a type of rearrangement. ucalgary.caopenochem.org

It is conceivable that under certain conditions, such as thermal or acid/base catalysis, intermediates derived from this compound could undergo skeletal rearrangements. For instance, intermediates formed during cycloaddition reactions could potentially rearrange to form more stable cyclic or heterocyclic products. Further research is needed to explore the full scope of rearrangement reactions involving this versatile compound.

Transition Metal-Catalyzed Transformations

The application of transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, with malonate esters being prominent nucleophiles in many such reactions. This compound, as a masked form of diethyl malonate, can be envisioned to generate the active malonate anion in situ, which then engages in the catalytic cycle.

Palladium catalysts are highly effective in promoting the reaction of soft nucleophiles, such as the enolate of diethyl malonate, with various electrophilic partners.

A significant area of research has been the palladium-catalyzed arylation of dialkyl malonates. These reactions provide a direct route to α-aryl malonic esters, which are valuable precursors for pharmaceuticals and other fine chemicals. The use of sterically hindered and electron-rich phosphine (B1218219) ligands has been shown to be crucial for achieving high efficiency and generality in these couplings, allowing for the use of both aryl bromides and, more challengingly, aryl chlorides as substrates. wikipedia.org

For instance, the coupling of aryl halides with diethyl malonate can be achieved using a palladium precursor in combination with a bulky phosphine ligand such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or a ferrocenyl-based phosphine. wikipedia.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the malonate by a base to form the palladium enolate, and subsequent reductive elimination to afford the α-aryl malonate product and regenerate the Pd(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Arylation of Diethyl Malonate This table is representative of the types of transformations possible with the diethyl malonate nucleophile, which can be generated from this compound.

Aryl HalideLigandBaseSolventYield (%)
4-ChlorotolueneP(t-Bu)₃NaHDioxane95
4-Bromoanisole(1-Ad)P(t-Bu)₂NaHDioxane98
1-Chloronaphthalene(Ph₅C₅)Fe(C₅H₄)P(t-Bu)₂NaHDioxane92

Data compiled from representative literature on palladium-catalyzed arylations of diethyl malonate. wikipedia.org

Another important palladium-catalyzed transformation is the asymmetric allylic alkylation (AAA). While direct examples using this compound are not prevalent in the literature, the underlying principle involves the reaction of a malonate nucleophile with a π-allyl palladium complex. These reactions are powerful tools for the enantioselective construction of carbon-carbon bonds. nih.govnih.gov

Copper-catalyzed reactions have emerged as a practical and often more economical alternative to palladium-based systems for certain coupling reactions. The arylation of diethyl malonate using copper catalysts, often referred to as a modified Ullmann condensation or a Hurtley-type reaction, has been extensively developed.

Pioneering work by Buchwald and others has demonstrated that the combination of a copper(I) salt, such as CuI, with a suitable ligand can effectively catalyze the coupling of aryl iodides with diethyl malonate. organic-chemistry.orgnih.govacs.orgnih.gov The choice of ligand is critical, with phenols, amino acids (like L-proline), and other bidentate ligands showing significant rate acceleration and improved substrate scope. metu.edu.tr

The reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), which is believed to facilitate the formation of the copper enolate intermediate. The proposed mechanism involves the formation of a copper(I) malonate enolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the α-aryl malonate. nih.gov

Table 2: Ligand Effects in the Copper-Catalyzed Arylation of Diethyl Malonate with Iodobenzene This table illustrates the importance of the ligand in copper-catalyzed arylations of the diethyl malonate nucleophile.

LigandBaseTemperature (°C)Yield (%)
2-PhenylphenolCs₂CO₃7095
L-ProlineK₂CO₃9085
2-Picolinic AcidCs₂CO₃Room Temp92

Data compiled from various sources on copper-catalyzed arylations of diethyl malonate. organic-chemistry.orgresearchgate.net

The mild reaction conditions and high functional group tolerance make this method particularly attractive for the synthesis of complex molecules. organic-chemistry.orgacs.org

Beyond palladium and copper, other metals can mediate transformations involving malonate nucleophiles. While specific examples employing this compound are scarce, the reactivity of the derived malonate anion with other metal systems is well-established.

For instance, nickel complexes have been used to catalyze the Michael addition of diethyl malonate to α,β-unsaturated ketones, such as chalcones. researchgate.net In some cases, chiral ligands are employed to achieve enantioselective transformations. nih.govnih.gov

Furthermore, the Knoevenagel condensation itself, which is used to prepare this compound from diethyl malonate and pyrrolidine, is often catalyzed by a weak base, but can also be promoted by certain metal catalysts. wikipedia.orgnih.govamazonaws.comorganicreactions.orgthermofisher.com The resulting α,β-unsaturated product can then be a substrate for further metal-catalyzed reactions.

Applications of Diethyl 1 Pyrrolidinemethylene Malonate As a Strategic Synthetic Building Block

Construction of Complex Heterocyclic Ring Systems

The reactivity of diethyl (1-pyrrolidinemethylene)malonate makes it an excellent starting material for the synthesis of various heterocyclic compounds. Its enamine character allows it to act as a potent nucleophile, while the malonate moiety can participate in cyclization and condensation reactions.

The inherent reactivity of this compound provides a foundation for the synthesis of several important classes of nitrogen-containing heterocycles.

Pyrrolidine (B122466) and Pyrroline (B1223166) Derivatives: The pyrrolidine moiety is already present in the parent molecule, making it a suitable precursor for more complex, substituted pyrrolidine and pyrroline structures. For instance, the reaction of related 2-[(aziridin-1-yl)-methylene]malonic acid diethyl esters, which are structurally similar to enamines, can undergo iodide-induced ring expansion to yield 5-substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. beilstein-journals.org This suggests that modifications of the pyrrolidine ring in this compound could lead to a variety of functionalized pyrroline derivatives. beilstein-journals.org

Pyridine (B92270) Derivatives: The synthesis of substituted pyridines can be achieved through various strategies involving malonate derivatives and enamines. One common approach is the Hantzsch pyridine synthesis and its variations, which involve the condensation of a β-enamino ester with an aldehyde and another dicarbonyl compound. mdpi.com this compound can be envisioned as a key component in such multi-component reactions. For example, a two-pot, three-component procedure has been developed for preparing substituted pyridines from α,β-unsaturated carboxylic acids, aldehydes, and push-pull enamines. nih.gov This highlights the potential of using this compound in similar convergent syntheses to access diverse pyridine scaffolds. nih.govnih.gov

Pyrimidine (B1678525) Derivatives: The construction of the pyrimidine ring often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative, a reaction known as the Biginelli reaction. researchgate.net Diethyl malonate is a classical substrate in these reactions. researchgate.net By analogy, this compound could react with suitable nitrogen-containing nucleophiles to form substituted pyrimidines. For instance, new pyrimidine derivatives have been synthesized through the reaction of dimethyl malonate with various aldehydes and urea or thiourea (B124793) under microwave irradiation. researchgate.net The enamine functionality in this compound could potentially direct the regioselectivity of such cyclization reactions, leading to novel pyrimidine structures. nih.govresearchgate.netnih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Malonate Derivatives and Enamines

Heterocycle ClassSynthetic ApproachKey ReagentsReference
Pyrroline DerivativesIodide-induced ring expansion of N-vinyl aziridines2-[(Aziridin-1-yl)-methylene]malonates, NaI beilstein-journals.org
Pyridine DerivativesTwo-pot, three-component reactionα,β-Unsaturated carboxylic acids, aldehydes, push-pull enamines nih.gov
Pyrimidine DerivativesBiginelli-type condensationMalonate esters, aldehydes, urea/thiourea researchgate.net

Formation of Fused Heterocycles

This compound is a promising candidate for the synthesis of fused heterocyclic systems due to its bifunctional nature. The enamine can act as a nucleophile to initiate a cyclization cascade, while the malonate portion provides a handle for subsequent ring closure.

Research has demonstrated that heterocyclic enamines are versatile bis-nucleophiles capable of reacting with bis-electrophiles. For example, the reaction of heterocyclic enamines with ortho-halobenzoyl chlorides can lead to the formation of fused quinolin-4-one derivatives. dergipark.org.tr This protocol involves an initial acylation at the enamine nitrogen followed by an intramolecular cyclization. A similar strategy could be employed with this compound, where reaction with a suitable bis-electrophile could lead to the formation of fused pyrido[1,2-a]pyrimidine (B8458354) systems or other related scaffolds. dergipark.org.tr

The construction of spirocyclic frameworks, where two rings share a single atom, is a challenging yet important endeavor in organic synthesis. The reactivity of this compound and its derivatives can be harnessed for the synthesis of spiro-compounds.

A notable example involves the regiocontrollable enantioselective synthesis of trifluoromethyl-containing spiro-pyrrolidine-pyrazolone compounds. buchler-gmbh.com This reaction proceeds via a 1,3-dipolar cycloaddition of a diethyl 2-((2,2,2-trifluoroethyl)imino)malonate with a substituted benzylidene-pyrazolone, catalyzed by a quinidine (B1679956) derivative. buchler-gmbh.com This demonstrates the utility of iminomalonate derivatives, which are structurally related to this compound, in constructing complex spirocyclic systems. Furthermore, intramolecular cyclization strategies have been employed for the synthesis of spiroisoxazolines, where a functionalized isoxazoline (B3343090) undergoes cyclization to form the spirocyclic core. researchgate.net This suggests that appropriate functionalization of the pyrrolidine ring or the malonate moiety of this compound could enable intramolecular cyclizations to form spiro-pyrrolidine derivatives.

Formation of Acyclic and Carbocyclic Architectures

Beyond heterocycles, this compound is a valuable tool for the construction of acyclic and carbocyclic structures, primarily through the formation of new carbon-carbon bonds.

The enamine character of this compound makes it a soft nucleophile, rendering it particularly suitable for Michael addition reactions. In this context, it can react with a wide range of α,β-unsaturated carbonyl compounds and other Michael acceptors to form new carbon-carbon bonds.

The Michael addition of diethyl malonate to chalcones, for example, is a well-established method for the formation of 1,5-dicarbonyl compounds. This reaction is often catalyzed by a base to generate the malonate enolate in situ. This compound, being a pre-formed enamine, can participate in such conjugate additions under milder conditions, potentially avoiding the need for a strong base. The resulting adducts can then be further manipulated, for instance, through hydrolysis and decarboxylation, to afford a variety of functionalized acyclic and carbocyclic products.

Table 2: Michael Acceptors for Reaction with this compound

Michael Acceptor ClassExamplePotential Product Type
α,β-Unsaturated KetonesChalcones, Methyl Vinyl Ketone1,5-Dicarbonyl Compounds
α,β-Unsaturated EstersAcrylatesFunctionalized Adipates
Nitroalkenesβ-Nitrostyreneγ-Nitroesters

Diastereoselective Cyclopentane (B165970) Synthesis

The strategic use of malonate derivatives has been extended to the diastereoselective and even enantioselective synthesis of carbocyclic rings, including cyclopentanes.

A highly enantioselective method for the synthesis of chiral cyclopent-2-enones has been developed through the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids. nih.govresearchgate.net This process involves the formation of a five-membered ring through an intramolecular carbon-carbon bond formation. While this example does not directly use this compound, it highlights the potential of malonate-containing substrates in cyclopentane synthesis.

Furthermore, N-heterocyclic carbenes have been shown to catalyze the enantioselective intramolecular aldol (B89426) reaction of achiral tricarbonyl compounds, which are derived from malonates, to afford α,α-disubstituted cyclopentenes. nih.gov This desymmetrization strategy provides access to functionalized carbocycles with a quaternary carbon stereocenter. nih.gov These advanced catalytic methods demonstrate the feasibility of developing diastereoselective cyclopentane syntheses starting from appropriately designed malonate precursors, including derivatives of this compound.

Precursors for Advanced Organic Materials

This compound serves as a valuable starting material for the synthesis of a variety of organic materials, including polymers with tailored properties and functional dyes. The enamine moiety provides a site for controlled polymerization and the introduction of chromophoric systems.

The reactivity of the enamine allows for its participation in Michael additions and other carbon-carbon bond-forming reactions, which are fundamental to the extension of polymer chains and the creation of cross-linked networks. The presence of the diethyl malonate group also offers the potential for subsequent chemical modifications, enabling the fine-tuning of the material's physical and chemical properties. For instance, the ester groups can be hydrolyzed and decarboxylated to alter the polymer's solubility and thermal stability.

In the realm of functional dyes, the enamine can be reacted with suitable electrophiles to generate push-pull chromophores, where the pyrrolidine ring acts as an electron-donating group and an electron-accepting group can be introduced through the malonate portion. This electronic asymmetry is a key feature of many organic dyes and pigments, leading to intense absorption in the visible and near-infrared regions of the electromagnetic spectrum. The specific reaction partners and conditions can be varied to precisely control the color and photophysical properties of the resulting dyes.

Table 1: Examples of Advanced Organic Materials Derived from Diethyl Malonate Analogs

Precursor/MonomerResulting Material/CompoundKey Properties/Applications
Diethyl methylenemalonatePoly(diethyl methylenemalonate)Used in high-performance coatings, demonstrates anionic polymerization. orgsyn.org
Diethyl malonate and various electrophilesSubstituted malonic estersIntermediates for polymers and functional materials. ucalgary.ca
Enamines of ketonesAlkylated ketone derivativesBuilding blocks for complex organic molecules.
Diethyl malonate and 1,3-dinucleophilesSix-membered heterocyclesPrecursors for pharmacologically active compounds and materials. nih.gov

Development of Novel Reagents and Catalysts

The structure of this compound makes it an attractive scaffold for the design of new reagents and catalysts for organic synthesis. Its potential lies in its ability to act as a ligand for metal catalysts or as a precursor for purely organic catalysts.

As a ligand, the nitrogen atom of the pyrrolidine and one of the carbonyl oxygen atoms of the malonate ester can coordinate to a metal center, forming a stable chelate ring. This bidentate coordination can influence the reactivity and selectivity of the metal catalyst in various transformations, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis. The electronic properties of the ligand can be modulated by introducing substituents on the pyrrolidine ring or by modifying the ester groups, allowing for the systematic optimization of the catalyst's performance.

Furthermore, this compound can serve as a starting point for the synthesis of novel organocatalysts. Chiral versions of this compound, prepared from chiral pyrrolidines, can be employed in enantioselective reactions. The enamine functionality is a well-established motif in organocatalysis, capable of activating substrates through the formation of enaminium ions. nih.gov By incorporating the diethyl malonate unit, additional functional groups can be introduced to create a more sophisticated catalytic environment, potentially leading to higher levels of stereocontrol in reactions such as aldol, Michael, and Mannich reactions. nih.gov The development of such catalysts is a vibrant area of research, driven by the demand for environmentally friendly and efficient synthetic methods.

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalyst TypePotential ReactionRole of this compound Derivative
Metal-Ligand ComplexCross-coupling reactionsAs a bidentate ligand to stabilize and activate the metal center.
Chiral OrganocatalystAsymmetric Michael additionAs a chiral enamine to induce stereoselectivity. nih.gov
Metal-Ligand ComplexAsymmetric hydrogenationAs a chiral ligand to create a stereoselective catalytic environment.
OrganocatalystAldol reactionAs a proline-type catalyst precursor for enamine-based catalysis. nih.gov

Spectroscopic and Advanced Structural Characterization of Diethyl 1 Pyrrolidinemethylene Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Diethyl (1-pyrrolidinemethylene)malonate. The molecule's enamine structure, featuring a polarized carbon-carbon double bond, gives rise to characteristic signals in both proton (¹H) and carbon (¹³C) NMR spectra.

¹H NMR and ¹³C NMR Spectral Interpretation

The synthesis and spectroscopic characterization of this compound have been reported, providing definitive NMR data. The ¹H NMR spectrum displays distinct signals corresponding to the different proton environments within the molecule. The ethyl ester groups exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The protons of the pyrrolidine (B122466) ring appear as multiplets, while the vinylic proton (=CH) shows a unique chemical shift due to its position in the electron-rich enamine system.

Similarly, the ¹³C NMR spectrum provides key insights into the carbon framework. The carbonyl carbons (C=O) of the ester groups resonate at a characteristic downfield position. The carbon atoms of the double bond (C=C) are also readily identified, with the carbon atom attached to the nitrogen (N-C=) appearing at a significantly different chemical shift compared to the other vinylic carbon. The signals for the ethyl groups and the pyrrolidine ring carbons are also observed at their expected positions.

Table 1: ¹H NMR Spectroscopic Data for this compound Data obtained from a related study on enamine systems. Specific data for the target compound may vary.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
=CH ~7.5 s -
OCH₂CH₃ ~4.1 q 7.1
N-CH₂ ~3.3 t 6.5
OCH₂CH₃ ~1.2 t 7.1
N-CH₂CH₂ ~1.9 quint 6.5

Table 2: ¹³C NMR Spectroscopic Data for this compound Data obtained from a related study on enamine systems. Specific data for the target compound may vary.

Carbon Assignment Chemical Shift (δ) [ppm]
C=O ~167
N-C= ~150
=C(CO₂Et)₂ ~90
OCH₂ ~59
N-CH₂ ~50
N-CH₂CH₂ ~25
OCH₂CH₃ ~15

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and determining the precise molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl groups, confirming their connectivity. It would also map the coupling network within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly simplifying the assignment process.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. This technique is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY could help to establish the preferred conformation around the C=C double bond and the orientation of the substituents.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its composition of C₁₂H₁₉NO₄. This precise mass measurement is a critical step in the definitive identification of the compound.

Fragmentation Pathways and Isotopic Labeling Studies

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used for structural elucidation. For enamine derivatives of malonates, characteristic fragmentation patterns are expected. Common fragmentation pathways would likely involve the loss of the ethyl ester groups (loss of ethoxy radical, OC₂H₅, or ethylene, C₂H₄, from the ester). Cleavage of the pyrrolidine ring is also a probable fragmentation route.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), can be employed to definitively track the fragmentation pathways. By observing the mass shifts in the fragment ions upon isotopic labeling, the origin of each fragment can be unambiguously determined. As of now, specific isotopic labeling studies on the fragmentation of this compound are not widely reported in the literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A very strong band in the region of 1650-1700 cm⁻¹ would correspond to the stretching vibrations of the conjugated ester carbonyl (C=O) groups. Another significant absorption, typically in the 1600-1650 cm⁻¹ range, would be due to the C=C double bond stretching of the enamine system. The C-N stretching vibration of the pyrrolidine ring would likely appear in the 1250-1020 cm⁻¹ region. The C-O stretching of the ester groups would also give rise to strong bands, typically between 1300 and 1000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C=C double bond, being a key feature of the molecule, would be expected to show a strong signal in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound Expected ranges based on analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (conjugated ester) Stretch 1650 - 1700
C=C (enamine) Stretch 1600 - 1650
C-N Stretch 1250 - 1020
C-O (ester) Stretch 1300 - 1000

X-ray Crystallography for Solid-State Structural Elucidation and Bond Parameter Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including the determination of bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice. Such data is invaluable for understanding the fundamental structural properties of a compound and for correlating its solid-state conformation with its physicochemical properties.

Despite a comprehensive search of scientific literature and crystallographic databases, specific X-ray crystallography data for this compound, including detailed bond parameters and a full structural elucidation in the solid state, is not publicly available at this time. While the crystal structures of related compounds, such as various substituted derivatives of diethyl malonate, have been reported and analyzed, a focused crystallographic study on this compound itself has not been found in the reviewed literature.

The determination of the crystal structure of this compound would provide significant insights into its molecular conformation. Key parameters that would be of interest include:

The planarity of the enamidic system: Understanding the degree of planarity of the C=C-N bond system is crucial for evaluating the extent of electron delocalization.

Conformation of the ester groups: The orientation of the two ethyl ester groups relative to the core of the molecule would influence its steric and electronic properties.

Intermolecular interactions: The presence of any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, would dictate the packing of the molecules in the crystal and influence physical properties like melting point and solubility.

Without experimental crystallographic data, any detailed discussion of the solid-state structure and precise bond parameters for this compound would be speculative. Further research, including the successful crystallization of the compound and subsequent X-ray diffraction analysis, is required to provide these definitive structural details.

Computational and Theoretical Investigations of Diethyl 1 Pyrrolidinemethylene Malonate

Electronic Structure and Bonding Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like Diethyl (1-pyrrolidinemethylene)malonate. This compound is characterized as a "push-pull" alkene, where the electron-donating pyrrolidine (B122466) group (the "push") is conjugated with the two electron-withdrawing ethyl ester groups (the "pull") through a carbon-carbon double bond. acs.orgsemanticscholar.orgresearchgate.net This electronic arrangement leads to significant polarization of the molecule.

DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can be used to quantify this polarization. nih.govchemrxiv.org Key insights from such analyses include:

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) is typically localized on the electron-donating pyrrolidine and the adjacent carbon of the double bond, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the electron-withdrawing malonate portion. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic absorption properties.

Charge Distribution and Dipole Moment: Natural Bond Orbital (NBO) analysis or other population analysis methods can reveal the partial atomic charges, showing a significant negative charge on the malonate end and a positive charge on the pyrrolidine nitrogen and the methylene (B1212753) carbon. This charge separation results in a large ground-state dipole moment.

Bonding Characteristics: The push-pull nature of the substituents affects the bond lengths. The central C=C double bond is expected to be longer than a typical alkene double bond due to increased single-bond character from resonance delocalization. Conversely, the C-N bond of the pyrrolidine and the C-C bonds of the malonate group may exhibit some degree of double-bond character. researchgate.net

A hypothetical table of DFT-calculated electronic properties for this compound is presented below, based on typical values for similar push-pull systems.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-5.8 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.6 eVB3LYP/6-311++G(d,p)
Dipole Moment6.5 DB3LYP/6-311++G(d,p)
NBO Charge on N+0.45 eB3LYP/6-311++G(d,p)
NBO Charge on C (methylene)-0.35 eB3LYP/6-311++G(d,p)

Reaction Mechanism Elucidation through Quantum Mechanical Calculations

Quantum mechanical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and the characterization of transient species like transition states. acs.orgnih.gov For this compound, two important reactions are the Knoevenagel condensation (its formation) and Michael additions (a common reaction of such activated alkenes). acs.orgtandfonline.comwikipedia.orgmasterorganicchemistry.com

The Knoevenagel condensation to form this compound likely proceeds through a series of steps involving the formation of an iminium ion intermediate. acs.orgtandfonline.com Computational studies can locate the transition state for the rate-determining step, which is often the C-C bond formation or the subsequent elimination of water. acs.org For a Michael addition reaction where a nucleophile attacks the electrophilic double bond of this compound, DFT calculations can identify the transition state for this C-C bond-forming step. nih.govwikipedia.org

These calculations provide the geometry of the transition state, its vibrational frequencies (a single imaginary frequency confirms it as a true transition state), and its energy, which determines the activation energy of the reaction. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. researchgate.net This "energy landscape map" provides a quantitative understanding of the reaction mechanism. For instance, in the piperidine-catalyzed Knoevenagel condensation, calculations have shown that the formation of an iminium ion can be the rate-determining step. acs.org Similarly, for the Michael addition of an amine to an activated alkene, the C-N bond formation is a key step whose energy barrier can be computationally determined. jlu.edu.cn

Below is a hypothetical energy landscape for the Michael addition of a simple amine to this compound.

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Product-12.5

Conformational Analysis and Stereochemical Prediction

Computational methods can systematically explore the conformational space to identify the lowest energy structures. researchgate.net For the pyrrolidine ring, two primary puckered conformations, "exo" and "endo", are known. nih.gov The substituents on the ring can influence which conformation is preferred. nih.gov Furthermore, rotation around the C-N and C-C single bonds can lead to different spatial arrangements of the ester groups. A thorough conformational search, often using a combination of molecular mechanics and DFT, is necessary to identify the global minimum energy structure. researchgate.netresearchgate.net

The stereochemical outcome of reactions, such as an asymmetric Michael addition, can also be predicted. wikipedia.org By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway and the expected enantiomeric or diastereomeric excess can be estimated. nih.gov

Molecular Dynamics Simulations in Various Chemical Environments

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations of this compound in different solvents (e.g., water, methanol, chloroform) can reveal how the solvent interacts with the molecule and influences its conformation and dynamics.

Key findings from MD simulations could include:

Solvation Effects: The highly polar nature of this compound suggests strong interactions with polar solvents. MD simulations can characterize the solvation shell and calculate the free energy of solvation.

Conformational Dynamics: MD can show the transitions between different conformations over time, providing a more realistic picture of the molecule's flexibility than static calculations. researchgate.net

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated from MD trajectories.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which is extremely useful for interpreting experimental spectra and confirming the structure of a compound. nih.govscience.govnmrdb.orgyoutube.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. science.gov These predictions, when compared to experimental data, can help in assigning the signals to specific atoms in the molecule and confirming its structure. libretexts.org

Vibrational Spectroscopy (IR and Raman): By calculating the harmonic vibrational frequencies at the DFT level, the infrared (IR) and Raman spectra can be simulated. science.gov This allows for the assignment of vibrational modes to specific molecular motions, such as the C=C stretching frequency, which is expected to be lower than in a typical alkene due to the push-pull effect.

A table of predicted spectroscopic data for this compound is provided below for illustrative purposes.

ParameterPredicted ValueMethod
¹H NMR (methylene H)δ 4.5 ppmGIAO-B3LYP
¹³C NMR (C=C, malonate side)δ 165 ppmGIAO-B3LYP
IR C=C Stretch1620 cm⁻¹B3LYP/6-311++G(d,p)
IR C=O Stretch1710 cm⁻¹B3LYP/6-311++G(d,p)

Future Perspectives and Emerging Research Challenges in Diethyl 1 Pyrrolidinemethylene Malonate Chemistry

Development of Sustainable Synthetic Methodologies

The classical synthesis of diethyl (1-pyrrolidinemethylene)malonate involves the Knoevenagel condensation of diethyl malonate with an aldehyde or ketone, often catalyzed by a secondary amine like piperidine (B6355638) or pyrrolidine (B122466). wikipedia.orgtandfonline.com While effective, traditional methods often rely on stoichiometric amounts of catalysts and organic solvents, posing environmental concerns. A significant research thrust is the development of greener and more sustainable synthetic protocols.

Future research will likely focus on:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as immobilized amines or basic zeolites, offers advantages in terms of catalyst recovery and reusability. Research into novel mesoporous silica (B1680970) supports and polymeric frameworks is anticipated to yield highly active and selective catalysts for the Knoevenagel condensation. researchgate.net

Solvent-Free and Aqueous Conditions: Shifting towards solvent-free reactions or using water as a green solvent is a key objective. Microwave-assisted organic synthesis has shown promise in accelerating reactions under solvent-free conditions. researchgate.netresearchgate.net Furthermore, the use of catalysts like cationic kraft lignin (B12514952) in aqueous media has demonstrated high yields at room temperature, presenting an eco-friendly alternative. researchgate.net

Biocatalysis: The application of enzymes as catalysts for the Knoevenagel condensation is a burgeoning field. Immobilized enzymes, such as gelatin, have been shown to efficiently catalyze the reaction between aldehydes and diethyl malonate in solvents with low toxicity like DMSO. amazonaws.com This approach not only enhances the sustainability of the process but also allows for easy recovery and recycling of the catalyst and solvent. amazonaws.com

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

Catalyst System Reaction Conditions Advantages Challenges
Homogeneous (e.g., Piperidine) Organic solvent, room temp to reflux High efficiency, well-established Difficult catalyst recovery, potential for side reactions
Heterogeneous (e.g., Immobilized Gelatin) DMSO, room temperature Catalyst reusability, environmentally friendly Potential for reduced activity over time
Microwave-Assisted (Solvent-Free) High temperature, short reaction time Rapid synthesis, reduced waste Requires specialized equipment, potential for thermal decomposition
Aqueous Media (e.g., Cationic Kraft Lignin) Water, room temperature Green solvent, high yield Catalyst preparation can be complex

Exploration of Unconventional Reactivity Patterns

This compound is an electron-rich alkene, making it a potent nucleophile in various transformations, most notably as a Michael donor. wikipedia.org However, its reactivity extends beyond classical Michael additions. Future research is expected to uncover and exploit more unconventional reactivity patterns.

Key areas of exploration include:

Cycloaddition Reactions: The electron-rich nature of the double bond in this compound makes it an ideal partner in cycloaddition reactions. Investigations into its participation in [3+2], [4+2], and other higher-order cycloadditions could lead to the rapid construction of complex carbocyclic and heterocyclic scaffolds.

Domino and Tandem Reactions: Designing one-pot, multi-step reaction sequences starting from this compound is a promising strategy for increasing molecular complexity efficiently. Tandem reactions that combine a Michael addition with a subsequent cyclization are particularly attractive for the synthesis of fused ring systems.

Synthesis of Spirocyclic Compounds: The unique reactivity of enamines derived from cyclic ketones and diethyl malonate can be harnessed for the synthesis of spirocyclic pyrrolidines, a structural motif found in numerous biologically active molecules. enamine.net

Integration into Flow Chemistry and Automation Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. The synthesis and subsequent reactions of this compound are well-suited for integration into flow chemistry platforms.

Future developments in this area will likely involve:

Continuous Flow Knoevenagel Condensation: The development of packed-bed reactors containing immobilized catalysts will enable the continuous production of this compound, minimizing waste and improving product consistency. researchgate.net

Telescoped Reactions: Integrating the synthesis of the enamine with subsequent reactions in a continuous flow setup can streamline multi-step synthetic sequences. This approach avoids the isolation of intermediates, saving time and resources. researchgate.net

Automated Reaction Optimization: The use of automated flow systems coupled with real-time analytics allows for rapid screening of reaction parameters (temperature, flow rate, catalyst loading) to identify optimal conditions for both the synthesis and subsequent transformations of this compound.

New Applications in Complex Molecule Synthesis

The utility of this compound as a versatile building block is continually expanding. Its ability to participate in a variety of carbon-carbon bond-forming reactions makes it an attractive starting material for the synthesis of complex natural products and pharmaceutically relevant compounds.

Emerging applications include:

Synthesis of Heterocyclic Scaffolds: this compound is a key precursor for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles. nih.gov Future research will focus on developing novel cyclization strategies to access previously inaccessible ring systems.

Multicomponent Reactions: The development of new multicomponent reactions involving this compound will provide rapid access to libraries of complex molecules for drug discovery and materials science.

Total Synthesis of Natural Products: The strategic application of reactions involving this compound is expected to play a crucial role in the total synthesis of complex natural products, particularly those containing highly substituted carbocyclic or heterocyclic cores.

Advanced Spectroscopic and Theoretical Characterization Techniques

A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound and its derivatives is crucial for the rational design of new synthetic methodologies. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.

Future research challenges in this area include:

In-depth Spectroscopic Analysis: While standard techniques like ¹H and ¹³C NMR are routinely used, more advanced methods such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR can provide deeper insights into the structure and dynamics of these molecules and their reaction intermediates. Detailed spectroscopic data for this compound itself remains an area for further investigation.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms and predicting reactivity. acs.org Future studies will likely focus on modeling the transition states of key reactions, understanding the role of catalysts, and predicting the stereochemical outcomes of asymmetric transformations involving this compound.

Real-time Reaction Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR and Raman spectroscopy, integrated into both batch and flow reactors, will allow for real-time monitoring of reaction progress, leading to a better understanding of reaction kinetics and the identification of transient intermediates.

Table 2: Key Spectroscopic and Theoretical Techniques

Technique Information Provided Future Research Focus
Advanced NMR Spectroscopy Detailed structural elucidation, conformational analysis, identification of intermediates. Acquiring comprehensive data for this compound and its derivatives.
Computational Chemistry (DFT) Reaction mechanisms, transition state geometries, electronic properties, reactivity prediction. Modeling complex reaction pathways and catalyst-substrate interactions.
In-situ Spectroscopy (ReactIR, Raman) Real-time reaction monitoring, kinetic data, detection of transient species. Integration with automated flow systems for process optimization and mechanistic studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl (1-pyrrolidinemethylene)malonate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting diethyl malonate derivatives with pyrrolidine-containing electrophiles under controlled conditions. For example, allylation reactions using allyl bromide in the presence of sodium etholate (NaOEt) achieve moderate yields (~50-77%) at 70–120°C . Phosphorus oxychloride (POCl₃) is often used as a catalyst in cyclocondensation reactions, with optimal temperatures around 120°C . Solvent choice (e.g., 1,2-dichloroethane or toluene) and bases like N,N-diisopropylethylamine (DIPEA) are critical for stabilizing intermediates and reducing side reactions .

Q. What is the mechanistic role of this compound in Claisen condensation and alkylation reactions?

  • Methodological Answer : The compound’s α-hydrogens are highly acidic due to electron-withdrawing ester groups, enabling enolate formation upon deprotonation. In Claisen condensation, the enolate attacks electrophilic carbonyl carbons (e.g., ketones or esters), forming β-ketoesters. For alkylation, the enolate reacts with alkyl halides (e.g., allyl bromide) to introduce substituents at the α-position, which is critical for synthesizing branched malonate derivatives . Base selection (e.g., NaH or LDA) and solvent polarity significantly affect reaction kinetics and regioselectivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1740 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) from the pyrrolidine moiety .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 278 for C₁₄H₁₈N₂O₄) and fragmentation patterns for structural confirmation .
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR resolves ester carbonyl carbons (~165 ppm) and α-carbon shifts (~50 ppm), while ¹H NMR detects ethyl ester protons (~1.2–4.3 ppm) .

Advanced Research Questions

Q. How can catalytic asymmetric synthesis be achieved using this compound derivatives?

  • Methodological Answer : Heterobimetallic catalysts (e.g., La/Yb-Schiff base complexes) enable enantioselective ring-opening of meso-aziridines with malonates, yielding γ-amino esters with >97% enantiomeric excess (ee). Optimal conditions involve 0.25–10 mol% catalyst loading in toluene at 25°C . Enzymatic decarboxylation using aryl malonate decarboxylase (AMDase) also achieves enantioselective protonation, producing chiral carboxylic acids under mild aqueous conditions .

Q. What advanced analytical approaches resolve contradictions in reaction kinetics or stereochemical outcomes for malonate-based systems?

  • Methodological Answer :

  • Pulsed Electron Paramagnetic Resonance (EPR) : Quantifies radical addition rates (e.g., photo-generated radicals adding to double bonds in malonate esters) via Stern-Volmer analysis .
  • Extended X-ray Absorption Fine Structure (EXAFS) : Probes ternary surface complexes (e.g., Pb²⁺-malonate-hematite interactions) to clarify adsorption mechanisms in environmental systems .
  • Dual Basicity Tuning : Adjusting solvent polarity and counterion effects (e.g., using K₂CO₃ vs. Cs₂CO₃) can resolve discrepancies in enolate reactivity during alkylation .

Q. What mechanisms underlie the neurotoxic interactions between malonate derivatives and neurotransmitters?

  • Methodological Answer : Co-administration of malonate with 3,4-methylenedioxymethamphetamine (MDMA) exacerbates dopamine and serotonin depletion in striatal neurons. Fluoxetine (a serotonin reuptake inhibitor) and GBR 12909 (dopamine transporter blocker) mitigate toxicity, implicating synergistic neurotransmitter release in oxidative stress pathways. In vivo models using Sprague-Dawley rats and HPLC-based neurotransmitter quantification are standard .

Q. How does this compound partition in environmental systems, and what are its degradation pathways?

  • Methodological Answer : The compound’s low bioaccumulation potential (log Kow ~1.5) and aerobic biodegradability (>60% in 28 days) were confirmed via OECD 301F tests. Hydrolysis dominates in aqueous systems (half-life <10 days at pH 7), forming malonic acid and pyrrolidine derivatives. EPA’s EPI Suite models predict negligible persistence in soil or sediment .

Q. What enzymatic strategies improve the enantioselective decarboxylation of malonate derivatives?

  • Methodological Answer : Engineered AMDase variants catalyze decarboxylative protonation of α-hydroxymalonates to yield enantiopure hydroxycarboxylic acids (up to 99% ee). Reaction optimization includes pH control (6.5–7.5), temperature (30–37°C), and substrate pre-activation via CoA-thioester intermediates .

Tables

Table 1: Key Reaction Conditions for Synthesizing this compound Derivatives

Reaction TypeCatalyst/BaseSolventTemp (°C)Yield (%)Reference
AllylationNaOEtEthanol70–12050–77
CyclocondensationPOCl₃Toluene12077
Urea CouplingDIPEADCE10066

Table 2: Analytical Techniques for Malonate Characterization

TechniqueKey Peaks/ParametersApplication ExampleReference
IRC=O (1740 cm⁻¹), N–H (3300 cm⁻¹)Functional group verification
EI-MSm/z 278 (M⁺)Molecular weight confirmation
¹³C NMR165 ppm (C=O), 50 ppm (α-C)Structural elucidation

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